Pentaethylene glycol monododecyl ether

Catalog No.
S577065
CAS No.
3055-95-6
M.F
C22H46O6
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol monododecyl ether

CAS Number

3055-95-6

Product Name

Pentaethylene glycol monododecyl ether

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C22H46O6

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3

InChI Key

LAPRIVJANDLWOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO

Synonyms

C12E5, C12EO5, dodecylpentaethylene glycol monoether, pentaethylene glycol mono-n-dodecyl ether, pentaethylene glycol monododecyl ether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO

Biological Membranes and Cell Biology

Pentaethylene glycol monododecyl ether (C12E5) is being studied for its potential role in the formation of multilamellar vesicles. These vesicles are artificial structures that mimic the lipid bilayers found in cell membranes. Scientists can use multilamellar vesicles to study the transport of molecules across membranes and the interaction of drugs with cells. Source: Wikipedia:

Pentaethylene glycol monododecyl ether is a non-ionic surfactant characterized by its hydrophilic and lipophilic properties, making it useful in various applications. Its chemical formula is C22H46O6C_{22}H_{46}O_{6} with a molecular weight of approximately 406.60 g/mol. This compound appears as a white to light yellow powder or clear liquid, with a melting point around 23 °C . It is primarily utilized in formulations requiring emulsification, solubilization, and stabilization of mixtures.

The mechanism of action of C12E5 depends on the specific application. Here are two common examples:

  • Solubilization of membrane proteins: C12E5 interacts with the hydrophobic regions of membrane proteins, allowing them to disperse in aqueous solutions for further study [].
  • Vesicle formation: C12E5 self-assembles in water to form spherical structures called vesicles. These vesicles mimic cell membranes and can be used to study membrane transport processes or drug delivery mechanisms [].
Typical for ethers and alcohols. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield pentaethylene glycol and dodecanol.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

These reactions highlight its versatility in synthetic organic chemistry and its potential for modification in various applications.

Research indicates that pentaethylene glycol monododecyl ether exhibits low toxicity and can function as a surfactant in biological systems. It has been studied for its effects on cell membranes and its ability to facilitate the delivery of drugs across lipid barriers. Its hydrophilic-lipophilic balance allows it to interact with both aqueous and lipid environments, making it suitable for biopharmaceutical applications .

Pentaethylene glycol monododecyl ether can be synthesized through several methods:

  • Direct Etherification: This involves the reaction of dodecanol with pentaethylene glycol under acidic conditions, typically using sulfuric acid as a catalyst.
  • Alkoxylation: Dodecanol can be reacted with ethylene oxide in the presence of a catalyst to produce the ether.
  • Condensation Reactions: Other methods may involve the condensation of dodecanol with ethylene glycol derivatives.

These methods allow for control over the degree of polymerization and the resulting properties of the ether.

Pentaethylene glycol monododecyl ether is utilized in various fields, including:

  • Cosmetics: As an emulsifier and skin-conditioning agent.
  • Pharmaceuticals: For drug formulation and delivery systems.
  • Industrial Cleaning Agents: Due to its surfactant properties.
  • Food Industry: As an emulsifier in food products.

Its ability to stabilize emulsions makes it valuable in formulations requiring consistent texture and performance.

Studies have investigated the interactions of pentaethylene glycol monododecyl ether with various biological membranes, revealing its potential to enhance drug permeability. It has been shown to affect membrane fluidity and integrity, which can facilitate drug absorption in therapeutic applications. Moreover, its interactions with proteins have implications for enzyme activity modulation and cellular signaling pathways .

Pentaethylene glycol monododecyl ether shares similarities with other polyether compounds but has unique characteristics due to its specific chain length and functional groups. Below is a comparison with similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Pentaethylene Glycol Monododecyl EtherC22H46O6406.60 g/molHigh emulsifying capacity; low toxicity
Tetraethylene Glycol Monododecyl EtherC20H42O5362.50 g/molShorter ethylene glycol chain; different surfactant properties
Decyl Pentaethylene Glycol EtherC20H42O6378.54 g/molSimilar structure but different alkyl chain length
Laureth-5C22H46O6406.60 g/molSimilar hydrophilic-lipophilic balance; used in personal care products

Pentaethylene glycol monododecyl ether's unique combination of properties makes it particularly effective as a surfactant in both industrial and biological applications, distinguishing it from other similar compounds.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3055-95-6

Wikipedia

Laureth-5

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

3,6,9,12,15-Pentaoxaheptacosan-1-ol: ACTIVE

Dates

Modify: 2023-08-15

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